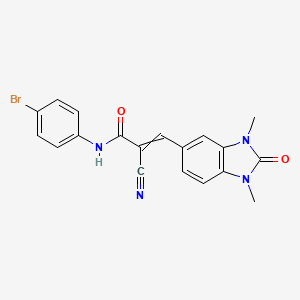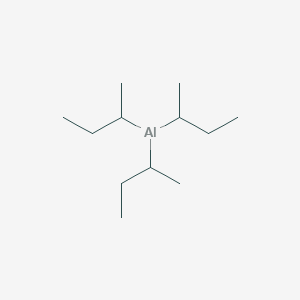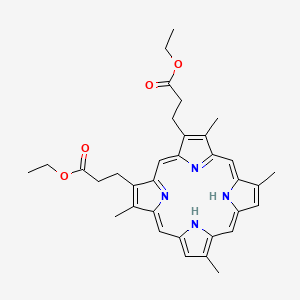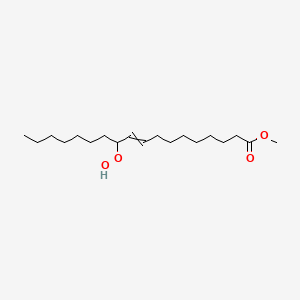![molecular formula C9H22N2O2 B14724851 3,3'-[Propane-1,2-diylbis(oxy)]di(propan-1-amine) CAS No. 13438-35-2](/img/structure/B14724851.png)
3,3'-[Propane-1,2-diylbis(oxy)]di(propan-1-amine)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-[Propane-1,2-diylbis(oxy)]di(propan-1-amine) is an organic compound characterized by the presence of two propan-1-amine groups connected via a propane-1,2-diylbis(oxy) linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[Propane-1,2-diylbis(oxy)]di(propan-1-amine) typically involves the reaction of propane-1,2-diol with propan-1-amine under controlled conditions. The reaction is facilitated by the presence of a catalyst, often an acid or base, to promote the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of 3,3’-[Propane-1,2-diylbis(oxy)]di(propan-1-amine) may involve large-scale reactors and continuous flow processes. The use of advanced purification techniques, such as distillation and crystallization, ensures the removal of impurities and the attainment of a high-purity product suitable for various applications.
化学反応の分析
Types of Reactions
3,3’-[Propane-1,2-diylbis(oxy)]di(propan-1-amine) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The amine groups in the compound can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides, with the reactions carried out in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while substitution reactions can produce a variety of substituted amines.
科学的研究の応用
3,3’-[Propane-1,2-diylbis(oxy)]di(propan-1-amine) has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is utilized in the production of specialty chemicals, coatings, and adhesives.
作用機序
The mechanism of action of 3,3’-[Propane-1,2-diylbis(oxy)]di(propan-1-amine) involves its interaction with specific molecular targets and pathways. The amine groups in the compound can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function and activity. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
3,3’-[Ethane-1,2-diylbis(oxy)]di(propan-1-amine): Similar in structure but with an ethane linkage instead of propane.
3,3’-[Butane-1,4-diylbis(oxy)]di(propan-1-amine): Contains a butane linkage, leading to different chemical properties and reactivity.
Uniqueness
3,3’-[Propane-1,2-diylbis(oxy)]di(propan-1-amine) is unique due to its specific propane-1,2-diylbis(oxy) linkage, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in various fields.
特性
CAS番号 |
13438-35-2 |
|---|---|
分子式 |
C9H22N2O2 |
分子量 |
190.28 g/mol |
IUPAC名 |
3-[2-(3-aminopropoxy)propoxy]propan-1-amine |
InChI |
InChI=1S/C9H22N2O2/c1-9(13-7-3-5-11)8-12-6-2-4-10/h9H,2-8,10-11H2,1H3 |
InChIキー |
DHJFZSHNZFNGOV-UHFFFAOYSA-N |
正規SMILES |
CC(COCCCN)OCCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![8-Butyl-8-ethyl-6,10-dioxaspiro[4.5]decane](/img/structure/B14724805.png)
![1-[1-(3-Methylbutoxy)ethoxy]pentane](/img/structure/B14724812.png)



![2-[2-(4-Methoxyphenyl)ethyl]-2,4-dimethyl-1,3-dioxane](/img/structure/B14724839.png)
![Ethyl 1-(4-oxo-5-{[1-phenyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl]methylidene}-4,5-dihydro-1,3-thiazol-2-yl)piperidine-4-carboxylate](/img/structure/B14724840.png)


![1-Methyl-1,2-dihydrothieno[3,2-d][1,2,3]diazaborinine](/img/structure/B14724869.png)
